![molecular formula C18H13FN6OS B2750918 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-03-3](/img/structure/B2750918.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Anticancer agent 110, also known as N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide or N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, is a potent anticancer agent. The primary target of this compound is the Melanoma Differentiation-Associated gene-5 (MDA5) , a cytosolic dsRNA helicase .
Mode of Action
The compound interacts with its target, MDA5, and induces a tumor-cell selective killing by a combined activation of autophagy and apoptosis .
Biochemical Pathways
The affected pathways include the activation of RNA helicases, autophagy, and apoptosis . These pathways lead to the self-degradation of tumor cells, depleting them of essential organelles and promoting their demise .
Pharmacokinetics
It is mentioned that the compound is highly effective against a broad spectrum of cancer types, while maintaining the viability of normal cells of different lineages . This suggests a favorable bioavailability and selective uptake by malignant cells.
Result of Action
The molecular and cellular effects of the compound’s action include the selective killing of tumor cells through the combined activation of autophagy and apoptosis . This leads to the self-degradation of tumor cells, depleting them of essential organelles and promoting their demise .
Biochemical Analysis
Biochemical Properties
Anticancer agent 110 interacts with various biomolecules in biochemical reactions. It causes DNA damage and leads to apoptosis
Cellular Effects
Anticancer agent 110 has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis
Molecular Mechanism
The molecular mechanism of action of Anticancer agent 110 involves causing DNA damage that leads to apoptosis
Dosage Effects in Animal Models
The effects of Anticancer agent 110 vary with different dosages in animal models
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFRQOPIQJUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.